molecular formula C13H11ClN2O5 B14486496 6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate CAS No. 63900-55-0

6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate

Cat. No.: B14486496
CAS No.: 63900-55-0
M. Wt: 310.69 g/mol
InChI Key: BCBSRYDMPAKFJS-UHFFFAOYSA-M
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Description

6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate is a heterocyclic compound that belongs to the oxazole and pyridazine families. This compound is characterized by its unique structure, which includes a fused oxazole and pyridazine ring system. The perchlorate anion is often used to stabilize the cationic form of the molecule. Compounds like this are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-3-methyl-4H-pyridazin-4-one with an appropriate oxazole precursor in the presence of a strong acid, such as perchloric acid, to form the desired product . The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization and formation of the perchlorate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate is unique due to its specific substitution pattern and the presence of the perchlorate anion, which can influence its stability and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

63900-55-0

Molecular Formula

C13H11ClN2O5

Molecular Weight

310.69 g/mol

IUPAC Name

6-methyl-2-phenyl-[1,3]oxazolo[3,2-b]pyridazin-4-ium;perchlorate

InChI

InChI=1S/C13H11N2O.ClHO4/c1-10-7-8-13-15(14-10)9-12(16-13)11-5-3-2-4-6-11;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

BCBSRYDMPAKFJS-UHFFFAOYSA-M

Canonical SMILES

CC1=N[N+]2=C(C=C1)OC(=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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